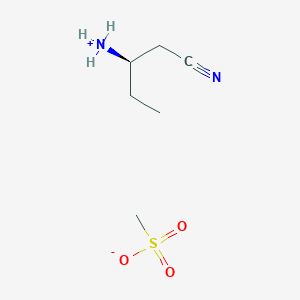

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt

Übersicht

Beschreibung

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt typically involves the reaction of (3R)-3-aminopentanenitrile with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified using techniques such as crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Chiral Synthesis:

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the production of optically active molecules, which are crucial in drug development. The compound can be derived from the resolution of racemic mixtures of 3-amino nitriles using chiral acids, including methanesulfonic acid . This process enhances the enantiomeric purity of the desired pharmaceutical agents.

Example Case Study:

In a study focused on synthesizing chiral amino nitriles, (R)-3-aminopentanenitrile was successfully obtained through a salt exchange process involving methanesulfonic acid, demonstrating its utility in producing pharmacologically active compounds . The ability to produce enantiomerically enriched compounds is vital for developing effective drugs with fewer side effects.

Catalytic Applications

Homogeneous Catalysis:

Methanesulfonic acid, the acid component of this compound, serves as an efficient catalyst in various organic reactions, including esterification and alkylation. Its strong Lewis acid characteristics facilitate these reactions by stabilizing transition states and enhancing reaction rates .

Industrial Processes:

The use of methanesulfonic acid as a catalyst has been explored in processes such as electro-coating and resin curing, where it improves product quality and process efficiency. The solubility advantages of metal salts in methanesulfonic acid compared to traditional acids like sulfuric or hydrochloric acid make it a preferred choice in many industrial applications .

Environmental Applications

Wastewater Treatment:

The extraction of methanesulfonic acid from wastewater has emerged as a significant application area for this compound. Research indicates that using solvents like trioctylamine (TOA) can effectively extract methanesulfonic acid from industrial waste streams, achieving extraction efficiencies exceeding 96% . This method not only recycles valuable chemicals but also mitigates environmental pollution caused by organic sulfonic acids.

Case Study Insights:

In a recent study on wastewater treatment, the extraction mechanism involving TOA and methanesulfonic acid was characterized using advanced techniques such as FT-IR and high-resolution ESI-MS. The findings highlight the potential for eco-friendly engineering applications that leverage this compound in sustainable practices .

Wirkmechanismus

The mechanism of action of (R)-3-Aminopentanenitrile Methanesulfonic Acid Salt involves its interaction with specific molecular targets. The methanesulfonate group can undergo fission, leading to the formation of reactive intermediates that interact with nucleophilic sites in biological systems. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R)-3-Aminopentanenitrile

- Methanesulfonic acid

- (3R)-3-Aminopentanoic acid

Uniqueness

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is unique due to its combination of an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its methanesulfonate ester also provides distinct reactivity compared to other similar compounds .

Biologische Aktivität

(R)-3-Aminopentanenitrile Methanesulfonic Acid Salt is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of (3R)-3-aminopentanenitrile with methanesulfonic acid. The synthesis involves controlled reaction conditions to optimize yield and purity, often utilizing solvents and catalysts to facilitate the process.

Key Features:

- Chemical Formula: C₅H₁₄N₂O₃S

- CAS Number: 474645-97-1

- Molecular Weight: 178.25 g/mol

The biological activity of this compound can be attributed to its interaction with various biomolecules. The methanesulfonate group is known to undergo fission, generating reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions .

Potential Therapeutic Applications

-

Antimicrobial Activity:

Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics. -

Anti-inflammatory Effects:

Studies have suggested that this compound can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. -

Neuroprotective Properties:

There is emerging evidence that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were assessed using cell cultures treated with this compound. The compound reduced pro-inflammatory cytokine levels significantly.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 80 |

| TNF-α | 150 | 50 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound | Key Activity | Distinct Feature |

|---|---|---|

| (3R)-3-Aminopentanenitrile | Antimicrobial | Lacks methanesulfonate group |

| (R)-3-Aminobutanoic Acid | Neuroprotective | No nitrile functionality |

Eigenschaften

IUPAC Name |

(3R)-3-aminopentanenitrile;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.CH4O3S/c1-2-5(7)3-4-6;1-5(2,3)4/h5H,2-3,7H2,1H3;1H3,(H,2,3,4)/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUWGHZSEBRWEO-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC#N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722054 | |

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-97-1 | |

| Record name | Methanesulfonic acid--(3R)-3-aminopentanenitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.